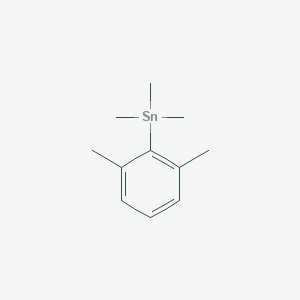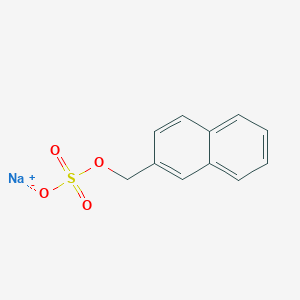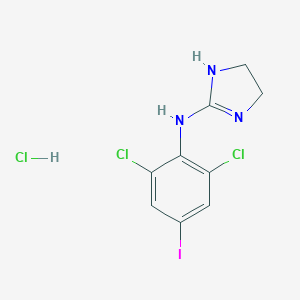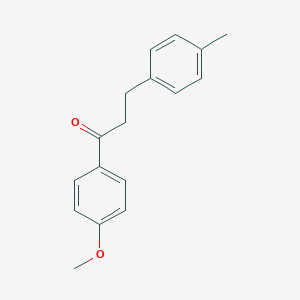
Stannane, (2,6-dimethylphenyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (2,6-dimethylphenyl)trimethyl-, also known as tri(2,6-dimethylphenyl)stannane, is an organotin compound with the chemical formula C18H22Sn. It is a colorless liquid that is soluble in organic solvents and is widely used in scientific research.
Mecanismo De Acción
The mechanism of action of Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions. It can also act as a tin source in the synthesis of organotin compounds.
Biochemical and Physiological Effects:
Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic to aquatic organisms and may have harmful effects on human health if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- has several advantages for lab experiments. It is a stable and easily handled compound that can be stored for long periods of time. It is also readily available and relatively inexpensive. However, it has limitations in terms of its toxicity and potential harmful effects on human health and the environment.
Direcciones Futuras
There are several future directions for the use of Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- in scientific research. One potential direction is the development of new synthetic methodologies using Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- as a tin source. Another potential direction is the investigation of the toxicological effects of Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- on human health and the environment. Additionally, the use of Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- in the synthesis of novel pharmaceuticals and agrochemicals could be explored.
Métodos De Síntesis
Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- can be synthesized by reacting Stannane, (2,6-dimethylphenyl)trimethyl-phenyltin chloride with 2,6-dimethylphenylmagnesium bromide in the presence of a palladium catalyst. The reaction yields Stannane, (2,6-dimethylphenyl)trimethyl-(2,6-dimethylphenyl)stannane and magnesium chloride.
Aplicaciones Científicas De Investigación
Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- has been widely used in scientific research due to its ability to act as a tin source in organic synthesis. It has been used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. Stannane, (2,6-dimethylphenyl)Stannane, (2,6-dimethylphenyl)trimethyl-methyl- has also been used as a reagent in the synthesis of organotin compounds.
Propiedades
Número CAS |
19962-41-5 |
|---|---|
Nombre del producto |
Stannane, (2,6-dimethylphenyl)trimethyl- |
Fórmula molecular |
C11H18Sn |
Peso molecular |
268.97 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9.3CH3.Sn/c1-7-4-3-5-8(2)6-7;;;;/h3-5H,1-2H3;3*1H3; |
Clave InChI |
BDTDBGWGERDDGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)[Sn](C)(C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)